molecular formula C9H16O2 B14594208 2-(Prop-1-EN-2-YL)hexanoic acid CAS No. 60582-28-7

2-(Prop-1-EN-2-YL)hexanoic acid

Cat. No.: B14594208
CAS No.: 60582-28-7
M. Wt: 156.22 g/mol
InChI Key: OASYJBCDENTGMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-EN-2-YL)hexanoic acid typically involves the esterification of hexanoic acid with allyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-EN-2-YL)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Hydrolysis: Hexanoic acid and allyl alcohol.

    Oxidation: Epoxides or diols.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Prop-1-EN-2-YL)hexanoic acid involves its interaction with olfactory

Properties

CAS No.

60582-28-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-prop-1-en-2-ylhexanoic acid

InChI

InChI=1S/C9H16O2/c1-4-5-6-8(7(2)3)9(10)11/h8H,2,4-6H2,1,3H3,(H,10,11)

InChI Key

OASYJBCDENTGMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)C)C(=O)O

Origin of Product

United States

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